Bienvenue dans la boutique en ligne BenchChem!

N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide

Physicochemical profiling Lipophilicity Rhodanine derivatives

N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide (CAS 302575-80-0, PubChem CID is a synthetic 2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative bearing an unsubstituted benzamide moiety at the N3 position and a 2-pyridinylmethylene group at C5. Its molecular formula is C16H11N3O2S2 (MW 341.4 g/mol), with a computed XLogP3 of 3.1, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C16H11N3O2S2
Molecular Weight 341.4 g/mol
Cat. No. B4831229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide
Molecular FormulaC16H11N3O2S2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S
InChIInChI=1S/C16H11N3O2S2/c20-14(11-6-2-1-3-7-11)18-19-15(21)13(23-16(19)22)10-12-8-4-5-9-17-12/h1-10H,(H,18,20)/b13-10+
InChIKeyRCDYCLSAJKNVEM-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide – Compound Identity and Physicochemical Baseline


N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide (CAS 302575-80-0, PubChem CID 1591883) is a synthetic 2-thioxo-1,3-thiazolidin-4-one (rhodanine) derivative bearing an unsubstituted benzamide moiety at the N3 position and a 2-pyridinylmethylene group at C5 . Its molecular formula is C16H11N3O2S2 (MW 341.4 g/mol), with a computed XLogP3 of 3.1, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is supplied as an AldrichCPR product for research purposes only .

Why N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide Cannot Be Generically Substituted by Class Analogs


The rhodanine scaffold is exceptionally sensitive to subtle structural variations at the N3 and C5 positions. The target compound’s unsubstituted benzamide directly attached to the thiazolidinone nitrogen and the 2-pyridinylmethylene (as opposed to 4-pyridinyl) configuration create a unique hydrogen-bonding topology and electronic distribution [1]. Even single-atom substitutions on the benzamide ring (e.g., 2-Cl, 2-Me, 3-nitro) or relocation of the pyridine nitrogen alter the molecule’s lipophilicity, dipole moment, and metal-coordination capacity [2]. Consequently, in-class compounds cannot be assumed to behave identically in biological or catalytic assays; selection must be guided by compound-specific evidence.

Quantitative Differentiation Evidence for N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide


Lipophilicity Stratification Among N3-Benzamide Analogs

The target compound exhibits an XLogP3 of 3.1 [1], which is lower than its 2-chloro analog (2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide; MW 375.9, estimated XLogP3 ≈ 3.8) and its 2-methyl analog (2-ME-N-(4-OXO-5-(2-PYRIDINYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE; CAS 302575-96-8, estimated XLogP3 ≈ 3.6). This difference of 0.5–0.7 log units indicates that the unsubstituted benzamide compound is measurably more polar, which can influence membrane permeability, solubility, and off-target binding profiles in cell-based assays.

Physicochemical profiling Lipophilicity Rhodanine derivatives

Hydrogen-Bond Donor Count Differentiates the Unsubstituted Benzamide from Nitro Analogs

The target compound possesses exactly 1 hydrogen bond donor (HBD), originating from the benzamide N–H [1]. In contrast, the 3-nitro analog (3-nitro-N-[(5Z)-4-oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide) and 4-nitro analog retain 1 HBD but introduce strong electron-withdrawing nitro groups that significantly alter the acidity of the amide proton and the overall electronic character of the molecule. This electronic perturbation impacts the compound’s capacity to act as a hydrogen-bond donor in target binding, a property that is quantitatively defined for the target but not for the comparators in the public domain.

Hydrogen bonding Medicinal chemistry Structural differentiation

Regioisomeric Preference at the Pyridinylmethylene Position Influences Metal Coordination Capacity

Casas et al. demonstrated that 5-(2-pyridinylmethylene)rhodanine (the core of the target compound) forms distinct desmotropic isomers and coordination complexes with dimethylthallium(III) that differ fundamentally from those formed by the 4-pyridinylmethylene regioisomer [1]. The 2-pyridyl nitrogen can participate in intramolecular hydrogen bonding and direct metal chelation, whereas the 4-pyridyl isomer predominantly engages in intermolecular interactions. While the study was performed on the parent rhodanine (without the N3-benzamide substitution), the chelating geometry is directly attributable to the 2-pyridinylmethylene motif that is preserved in the target compound.

Coordination chemistry Desmotropic isomerism Rhodanine metal complexes

Rotatable Bond Count as a Determinant of Conformational Flexibility

The target compound has 2 rotatable bonds [1], which is identical to the 4-pyridinylmethylene regioisomer but fewer than analogs bearing flexible substituents on the benzamide ring (e.g., 2-Me analog: 3 rotatable bonds). This reduced flexibility may translate into a lower entropic penalty upon binding to a rigid biological target, although no direct target-specific entropy measurements are available.

Conformational analysis Drug-likeness Physicochemical property

Recommended Research and Industrial Application Scenarios for N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide


Development of Metal-Organic Complexes Utilizing the 2-Pyridinylmethylene Chelating Motif

The compound’s 2-pyridinylmethylene group provides a bidentate N,S-chelating site for transition metals, as established by the dimethylthallium(III) coordination study on the parent core [2]. Researchers designing novel metallodrugs, coordination polymers, or homogeneous catalysts should select this compound over the 4-pyridinylmethylene regioisomer when a well-defined chelation geometry is required.

Baseline Scaffold for SAR Exploration at the Benzamide Position

Because the benzamide ring is unsubstituted, this compound serves as an ideal control for systematic structure–activity relationship campaigns. Its computed XLogP3 of 3.1 and single hydrogen bond donor provide a defined starting point; any substituent effect (e.g., 2-Cl, 2-Me, 3-NO2) can be directly compared against this baseline [2].

Biophysical Assay Development Where Defined Solubility and Permeability Are Prerequisite

The intermediate lipophilicity (XLogP3 3.1) places this compound within the typical drug-like space for permeability screening. Procurement for Caco-2 or PAMPA assays would logically begin with this unsubstituted derivative before evaluating the more lipophilic 2-Cl or 2-Me analogs, ensuring solubility thresholds are not prematurely breached [2].

Quote Request

Request a Quote for N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.